molecular formula C13H9BrN2 B15064487 3-Bromo-5-phenylpyrazolo[1,5-A]pyridine

3-Bromo-5-phenylpyrazolo[1,5-A]pyridine

Cat. No.: B15064487
M. Wt: 273.13 g/mol
InChI Key: ZUPUNVCVCLXJPU-UHFFFAOYSA-N
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Description

3-Bromo-5-phenylpyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 3-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-phenylpyrazolo[1,5-A]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds via an addition–elimination mechanism, where the NH2-group of the starting aminopyrazole reacts with the electrophilic carbon atoms of the biselectrophilic compound . The regioselectivity of the reaction can be controlled using appropriate leaving groups and reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-phenylpyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 3-Bromo-5-phenylpyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For example, it has been shown to interact with cyclin-dependent kinase 2, which plays a role in cell cycle regulation . The compound’s effects are mediated through its binding to the active site of the enzyme, inhibiting its activity and thereby affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-phenylpyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenyl group

Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

3-bromo-5-phenylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C13H9BrN2/c14-12-9-15-16-7-6-11(8-13(12)16)10-4-2-1-3-5-10/h1-9H

InChI Key

ZUPUNVCVCLXJPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=NN3C=C2)Br

Origin of Product

United States

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